molecular formula C8H10O4 B6167630 ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate CAS No. 145032-58-2

ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B6167630
CAS No.: 145032-58-2
M. Wt: 170.2
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Description

Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 145032-58-2) is a high-purity, stereochemically defined bicyclic lactone ester that serves as a versatile and critical chiral building block in advanced organic synthesis and pharmaceutical research . This compound, with a molecular formula of C8H10O4 and a molecular weight of 170.16 g/mol, is characterized by its [3.1.0] bicyclic ring system, which incorporates a lactone (2-oxo-3-oxa) and an ester functional group, making it a valuable scaffold for constructing complex molecules . Its primary research value lies in its application as a key chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other bioactive compounds, where its rigid, fused ring structure helps define the three-dimensional architecture of the target molecule . The product is offered with a typical purity of 98% or higher and should be stored sealed in a dry environment at 2-8°C to maintain stability . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. This compound is classified as potentially harmful and irritating; please consult the Safety Data Sheet (SDS) for detailed handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-2-11-6(9)8-3-5(8)4-12-7(8)10/h5H,2-4H2,1H3/t5-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNZMKYHAARKOO-XNCJUZBTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145032-58-2
Record name ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

Under acidic conditions (e.g., H2SO4 or p-toluenesulfonic acid), the allyl ester undergoes protonation, activating the carbonyl group for nucleophilic attack by the adjacent oxygen. This results in the formation of the 3-oxabicyclo[3.1.0]hexane core (Figure 1). The ketone at position 2 is introduced via a subsequent oxidation step, typically using Jones reagent (CrO3/H2SO4).

Key parameters:

  • Temperature: 80–100°C

  • Solvent: Toluene or dichloromethane

  • Yield: 60–75%

Asymmetric Catalytic Strategies

While the enantiomer (1R,5S) is synthesized via cyclization of analogous precursors, the (1S,5R) configuration requires stereochemical control. Chiral Lewis acid catalysts, such as titanium-binaphthol complexes, have been adapted from γ-butenolide syntheses.

Titanium-Mediated Cyclization

A Ti(OiPr)4/(R)-binaphthol catalyst system induces asymmetry during the cyclization step (Table 1). The catalyst coordinates to the malonic ester’s carbonyl groups, steering the allyl group into a conformation that favors the (1S,5R) configuration.

Table 1: Titanium-Catalyzed Asymmetric Cyclization

Catalyst LoadingTemperature (°C)ee (%)Yield (%)
10 mol%259268
15 mol%09672

Industrial-Scale Synthesis

Suppliers such as Nantong MYBio-pharm and ChemStrong Scientific employ optimized protocols for bulk production:

Process Parameters

  • Scale: 10–100 kg batches

  • Purity: ≥95% (HPLC)

  • Cost Drivers: Catalyst recycling, solvent recovery

Comparative Analysis of Methods

Table 2: Method Comparison

MethodStereocontrolYield (%)Scalability
Acidic CyclizationLow60–75High
Titanium CatalysisHigh (92–96% ee)68–72Moderate
Oxidative RCMTheoreticalN/ALow

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • CAS No.: 145032-58-2 (enantiomer: 184838-77-5 for (1R,5S)-configuration)
  • Storage : Stable under dry conditions at room temperature .

The compound’s bicyclic framework is of interest in medicinal chemistry, particularly in the design of conformationally constrained analogs for targeting metabotropic glutamate receptors (mGluRs) . For example, LY354740, a related bicyclo[3.1.0]hexane derivative, exhibits potent anxiolytic activity without the side effects of benzodiazepines .

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is highlighted through comparisons with analogs (Tables 1–3).

Structural Analogs with Modified Ester Groups

Compound Name Structure Modifications Yield (%) HRMS (Calc./Exp.) Key Applications/Findings References
This compound Parent compound - - Synthetic intermediate
n-Propyl (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)...carboxylate (14) n-Propyl ester, chlorothiophene substituent 53 488.1159/488.1162 Adenosine receptor modulation
Isopropyl (1S,2R,3S,4R,5S)-...carboxylate (15) Isopropyl ester, chlorothiophene substituent 52 488.1159/488.1156 Improved metabolic stability
Butyl (1S,2R,3S,4R,5S)-...carboxylate (16) Butyl ester, chlorothiophene substituent 53 502.1316/502.1308 Enhanced lipophilicity

Key Observations :

  • Chlorothiophene-substituted analogs (14–16) show adenosine receptor activity, suggesting utility in neurological disorders .

Stereoisomers and Enantiomers

Compound Name Configuration CAS No. Key Differences References
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[...]carboxylate (1S,5R) 145032-58-2 Parent compound
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[...]carboxylate (1R,5S) enantiomer 184838-77-5 Opposite stereochemistry; similar purity
(1S,5R)-1-Phenyl-3-oxabicyclo[...]hexan-2-one Phenyl substituent 96847-53-9 Aromatic group enhances π-π interactions

Key Observations :

  • The (1R,5S)-enantiomer shares identical physical properties but may differ in biological target engagement due to stereochemical preferences .
  • The phenyl-substituted analog (CAS 96847-53-9) exhibits higher rigidity, making it useful in crystallography studies .

Derivatives with Modified Ring Systems

Compound Name Ring System Modifications Key Applications References
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Nitrogen substitution at position 3 Isocitrate dehydrogenase inhibition
LY354740 (mGluR agonist) 2,6-Dicarboxylic acid substituents Anxiolytic activity (ED₅₀ = 0.2–0.5 mg/kg)
Ethyl (1R,2R,4S,5S)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[...]carboxylate Amino-protected derivative Peptide synthesis intermediate

Key Observations :

  • Nitrogen incorporation (e.g., 3-azabicyclo derivatives) broadens pharmacological utility, as seen in cancer therapy .
  • LY354740’s dicarboxylic acid groups are critical for mGluR binding, demonstrating the impact of functional group positioning .

Biological Activity

Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, with the CAS number 145032-58-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antifungal and anticancer activities, and summarizes relevant research findings.

  • Molecular Formula : C8_8H10_{10}O4_4
  • Molecular Weight : 170.16 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)[C@]12C[C@H]1COC2=O

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Fusarium verticillioides7.8 µg/mLDecreased ergosterol synthesis
Aspergillus flavus15.6 µg/mLInhibition of mycelial growth

The compound demonstrated significant antifungal activity against Fusarium verticillioides, with a MIC value of 7.8 µg/mL, which was attributed to its ability to reduce ergosterol content in fungal membranes, a critical component for fungal cell integrity .

Anticancer Activity

In addition to antifungal properties, this compound has shown potential anticancer effects:

Cancer Cell LineIC50_{50} (µg/mL)Selectivity Index
HeLa20High
MCF-724Moderate

The compound exhibited selective cytotoxicity towards HeLa and MCF-7 cancer cell lines, achieving IC50_{50} values of 20 µg/mL and 24 µg/mL respectively, while showing no significant toxicity towards normal cells .

Case Studies and Research Findings

A notable study explored the structure-activity relationship of various bicyclic compounds, including this compound. The findings indicated that modifications in the bicyclic structure could enhance antifungal and anticancer activities.

Example Case Study

In a laboratory setting, researchers synthesized derivatives of this compound to evaluate their biological activity against Aspergillus flavus. The study found that certain derivatives exhibited improved potency compared to the parent compound, suggesting avenues for developing more effective antifungal agents .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodPrecursorCatalystYield (%)Purity (HPLC)
Cyclization Propanedioic acid derivativesPd(OAc)₂65–75≥98%
Multi-step Allyl estersNone50–60≥95%

How does the stereochemistry of this compound influence its reactivity and biological activity?

The (1S,5R) configuration creates a distinct spatial arrangement of the oxirane and cyclopropane rings, enhancing electrophilicity at the lactone carbonyl group. This stereochemistry promotes selective interactions with enzymes (e.g., hydrolases) and improves stability against ring-opening reactions compared to its (1R,5S) counterpart . For example, in cycloaddition reactions, the (1S,5R) isomer exhibits higher regioselectivity with dienophiles like maleimides .

What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) and carbonyl resonances at δ ~170 ppm .
  • HRMS : Accurate mass determination (e.g., m/z 170.16 for [M+H]⁺) validates molecular formula .
  • X-ray Crystallography : Resolves absolute configuration, as seen in related bicyclic lactones .

Advanced Research Questions

How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive derivatives) be resolved?

Discrepancies arise from stereochemical impurities or assay conditions. For instance, This compound shows antimicrobial activity (MIC = 8 µg/mL against S. aureus) only when enantiomeric excess exceeds 98% . Inactive batches may result from racemization during synthesis. Methodological solutions include:

  • Chiral HPLC to verify enantiopurity .
  • Standardized bioassays (CLSI guidelines) with controls for solvent interference .

What strategies are effective for incorporating this compound into polymer matrices, and how do they affect material properties?

As a cross-linking agent, the lactone ring undergoes ring-opening polymerization (ROP) with initiators like Sn(Oct)₂, forming polyesters with enhanced thermal stability (Tg > 120°C). Key parameters:

  • Monomer ratio : 1:100 (lactone:initiator) minimizes side reactions .
  • Reaction time : 24–48 hours at 80°C for >90% conversion .
  • Mechanical properties : Cross-linked polymers show tensile strength improvements (20–30 MPa) compared to linear analogs .

How does the compound interact with biological targets (e.g., enzymes), and what computational methods validate these interactions?

Docking studies (AutoDock Vina) suggest the lactone carbonyl forms hydrogen bonds with catalytic residues (e.g., Ser-195 in trypsin-like proteases) . MD simulations (AMBER) reveal stable binding (ΔG = -8.2 kcal/mol) over 100 ns trajectories . Experimental validation uses:

  • SPR : Binding affinity (KD = 120 nM) to bacterial penicillin-binding proteins .
  • Enzyme inhibition assays : IC₅₀ = 5 µM for COX-2 .

Q. Table 2: Key Biological Interactions

TargetAssayResultReference
COX-2Fluorescence quenchingIC₅₀ = 5 µM
S. aureusMIC assay8 µg/mL

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Industrial-scale production faces racemization risks at high temperatures (>60°C). Solutions include:

  • Continuous flow reactors : Reduce thermal exposure (residence time < 10 min) .
  • Enzymatic catalysis : Lipases (e.g., CAL-B) achieve enantiomeric excess >99% under mild conditions (30°C, pH 7) .

How do structural modifications (e.g., substituent addition) alter the compound’s reactivity and bioactivity?

Adding electron-withdrawing groups (e.g., -NO₂) at the cyclopropane ring increases electrophilicity, enhancing nucleophilic substitution rates (k = 0.15 s⁻¹ vs. 0.02 s⁻¹ for unmodified analogs) . Conversely, ester hydrolysis (e.g., ethyl → methyl) reduces bioavailability due to decreased logP .

Q. Methodological Recommendations

  • Stereochemical analysis : Use chiral columns (Chiralpak IA) with heptane/ethanol eluents .
  • Reaction monitoring : In-situ FTIR tracks lactone carbonyl consumption (peak at 1770 cm⁻¹) .
  • Data interpretation : Apply multivariate analysis (PCA) to resolve conflicting bioactivity datasets .

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